![molecular formula C10H13NO4S2 B1476535 N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine CAS No. 1858251-81-6](/img/structure/B1476535.png)
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine
Overview
Description
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine, also known as MTPG, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPG is a glycine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Polymerization Initiator and Modification
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine derivatives have been utilized as initiators in the polymerization processes, particularly for the synthesis of polypeptoids. A study demonstrated the use of a related compound, 4-(methylthio)phenyl piperidine-4-carboxylate, as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride. Following polymerization, the thioester group of the initiator was oxidized to yield an α-terminal reactive 4-(methylsulfonyl)phenyl piperidine-4-carboxylate polymer. This activated carboxylic acid terminus allowed for straightforward modification with various nucleophiles under mild conditions, showcasing the compound's potential in bioconjugation applications (Borova et al., 2021).
Peptide Synthesis
The compound has also found application in the synthesis of polypeptides with known repeating sequences of amino acids. A related study described the synthesis of a tetrapeptide using a 4-(methylthio)phenyl ester, which was easily converted to a protected 4-(methylsulfonyl)phenyl activated ester without decomposition. This method facilitated the polymerization of the material, leading to the production of poly-(ε-N-carbobenzoxyl-L-lysylglycyl)glycine, demonstrating the compound's role in peptide synthesis and the potential for creating complex biological molecules (Johnson & Rea, 1970).
Environmental Behavior Study
In environmental research, the behavior of N-(phenylsulfonyl)-glycine (a compound with a similar functional group) and related compounds was studied in a municipal sewage treatment plant. This study aimed to understand the degradation and transformation processes of such compounds in wastewater treatment, providing insights into their environmental fate and potential impacts (Krause & Schöler, 2000).
Glycine Transporter Inhibition
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine derivatives have been explored as glycine transporter-1 (GlyT1) inhibitors. This application is significant in neurological research, where regulating glycine levels can impact various neurological conditions. A study in this area focused on the design, synthesis, and in vivo efficacy of such inhibitors, highlighting their potential in treating disorders related to glycine dysregulation (Cioffi et al., 2016).
properties
IUPAC Name |
2-(3-methylsulfanyl-N-methylsulfonylanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-16-9-5-3-4-8(6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUSPHMWRZZEBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.